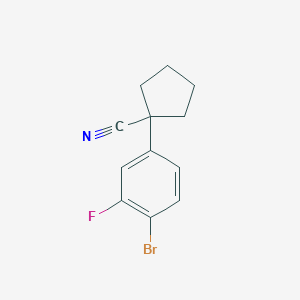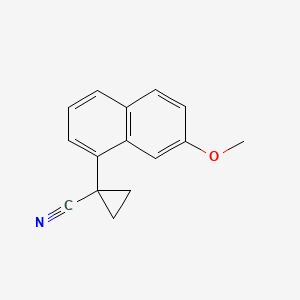
1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol. It is known for its utility in research and development, particularly in the fields of chemistry and materials science. The compound features a cyclopropane ring attached to a naphthalene moiety, which is further substituted with a methoxy group and a nitrile group.
Métodos De Preparación
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1-naphthaldehyde and cyclopropanecarbonitrile.
Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through a cyclopropanation reaction. This reaction often employs reagents like diazomethane or diiodomethane in the presence of a catalyst such as rhodium or copper complexes.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biological assays to study enzyme interactions and receptor binding. Its structural features allow it to act as a probe in various biochemical studies.
Medicine: Research into potential pharmaceutical applications includes exploring its activity as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the materials science field, it can be used to develop new polymers or as a precursor for advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxy and nitrile groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile can be compared with other similar compounds:
1-(7-Methoxy-1-naphthyl)ethanone: This compound has a similar naphthalene structure but lacks the cyclopropane ring and nitrile group, resulting in different chemical reactivity and biological activity.
1-(7-Methoxy-1-naphthyl)propan-2-ol: This compound features a hydroxyl group instead of a nitrile group, leading to different interactions with biological targets and varying solubility properties.
1-(7-Methoxy-1-naphthyl)acetonitrile: This compound has a simpler structure with a nitrile group directly attached to the naphthalene ring, making it less rigid and potentially less specific in its interactions.
Propiedades
Fórmula molecular |
C15H13NO |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-(7-methoxynaphthalen-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C15H13NO/c1-17-12-6-5-11-3-2-4-14(13(11)9-12)15(10-16)7-8-15/h2-6,9H,7-8H2,1H3 |
Clave InChI |
JZLHRMWLHZGTOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC=C2C3(CC3)C#N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)

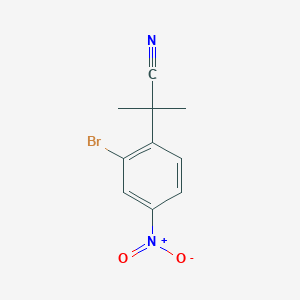
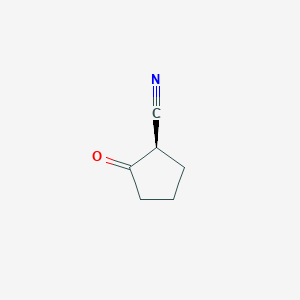

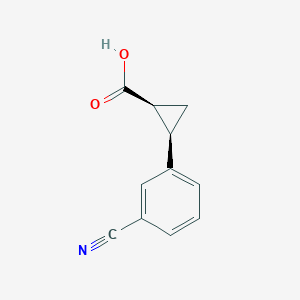


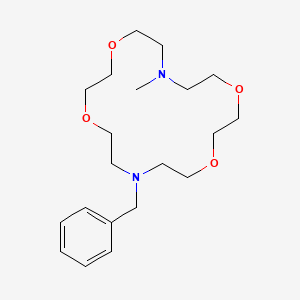
![7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717770.png)
